molecular formula C21H19N3O5S B14920065 Naphthalen-1-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Naphthalen-1-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B14920065
M. Wt: 425.5 g/mol
InChI Key: BPKGUNHAZRBXAU-UHFFFAOYSA-N
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Description

Naphthalen-1-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is a synthetic chemical compound of interest in medicinal chemistry and chemical biology research. Its structure incorporates a naphthalene group and a phenylsulfonyl-piperazine moiety, which are scaffolds commonly found in compounds with diverse biological activities . Piperazine derivatives are frequently explored as key pharmacophores in the development of ligands for various biological targets . Specifically, structure-activity relationship (SAR) studies on piperazine-containing compounds have shown that such structures can act as potent inhibitors of transport proteins like equilibrative nucleoside transporters (ENTs) , or can be developed into high-affinity agonists for neurotransmitter receptors such as dopamine D2 and D3 receptors . The presence of the sulfonamide functional group in the structure may contribute to its binding affinity and selectivity. This product is intended for research purposes such as [ e.g., investigating enzyme inhibition, receptor binding affinity, or as a synthetic intermediate ]. Researchers are encouraged to explore its potential as a [ novel inhibitor/agonist/antagonist ] based on the documented activities of its core structural elements. This compound is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

naphthalen-1-yl-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C21H19N3O5S/c25-21(18-9-5-7-16-6-1-2-8-17(16)18)22-12-14-23(15-13-22)30(28,29)20-11-4-3-10-19(20)24(26)27/h1-11H,12-15H2

InChI Key

BPKGUNHAZRBXAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-NAPHTHYL{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the naphthyl and nitrophenyl sulfonyl intermediates. These intermediates are then coupled using a piperazine derivative under controlled conditions. Common reagents used in the synthesis include naphthalene, nitrobenzene, sulfonyl chloride, and piperazine. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-NAPHTHYL{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-NAPHTHYL{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-NAPHTHYL{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, the nitrophenyl sulfonyl group may interact with enzyme active sites, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Substituent Position : The nitro group’s position (2-, 3-, or 4-) significantly impacts synthetic yields. For example, 2-nitrophenyl analogs (e.g., 4g) show lower yields (31%) compared to 3- or 4-nitrophenyl derivatives (47% and 45%, respectively), likely due to steric hindrance or electronic effects during sulfonylation .
  • Methanone-Linked Groups: Replacement of the naphthalen-1-yl group with bulkier substituents (e.g., benzhydryl or cyclopenta[b]thiophene) enhances steric bulk but may reduce solubility .

Physicochemical Properties

  • Melting Points: While data for the target compound is absent, analogs with sulfamoyl or nitro groups exhibit melting points ranging from 132°C to >350°C. Higher melting points correlate with increased crystallinity in compounds like (5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb, 250–252°C) due to planar heterocyclic systems .
  • Spectroscopic Characterization : All analogs were confirmed via $^1$H NMR, $^13$C NMR, and HRMS, with molecular ion peaks ([M+H]$^+$) consistent with theoretical values. For example, T-08 showed HRMS m/z 427.0793 (calculated: 427.0792) .

Biological Activity

Naphthalen-1-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone, a complex synthetic compound, is characterized by its unique structural features which include a naphthalene moiety, a piperazine ring, and a nitrophenyl sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O5SC_{21}H_{19}N_{3}O_{5}S with a molecular weight of 425.5 g/mol. The structure can be represented as follows:

InChI InChI 1S C21H19N3O5S c25 21 20 7 3 5 16 4 1 2 6 19 16 20 22 12 14 23 15 13 22 30 28 29 18 10 8 17 9 11 18 24 26 27 h1 11H 12 15H2\text{InChI }\text{InChI 1S C21H19N3O5S c25 21 20 7 3 5 16 4 1 2 6 19 16 20 22 12 14 23 15 13 22 30 28 29 18 10 8 17 9 11 18 24 26 27 h1 11H 12 15H2}

Biological Activity

Research indicates that this compound exhibits significant biological activities including:

Anticancer Activity:
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 7.835±0.598μM7.835\pm 0.598\mu M against A549 lung cancer cells, indicating potent anticancer properties .

Antibacterial and Antifungal Properties:
The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies reported that certain derivatives exhibited effective minimum inhibitory concentration (MIC) values against various bacterial strains including Staphylococcus epidermidis and Enterococcus faecalis .

Mechanism of Action:
The mechanism of action involves binding to specific enzymes or receptors, potentially altering their activity. This may include inhibition of enzyme activity by blocking substrate access at active sites, which is crucial for various biochemical pathways .

Comparative Analysis with Similar Compounds

A comparison of Naphthalen-1-yl{4-[2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone with structurally similar compounds reveals distinct biological properties:

Compound NameStructure FeaturesUnique Properties
1-Naphthyl N-(2-chloro-4-nitrophenyl)carbamateContains a carbamate groupPotential neuroprotective effects
4-NitrophenylsulfonyltryptophanIncorporates tryptophanKnown for serotonin receptor activity
Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanoneFeatures methoxybenzeneExhibits antimicrobial properties

Naphthalenic compounds generally exhibit enhanced biological activity due to the presence of aromatic hydrogen bonds that facilitate interactions with enzyme active sites .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of naphthalene derivatives:

  • Synthesis and Evaluation : A series of naphthalene-chalcone derivatives were synthesized to explore their anticancer, antibacterial, and antifungal properties. The study highlighted the significance of structural modifications in enhancing biological activity.
  • Molecular Docking Studies : In silico studies using molecular docking techniques have demonstrated the binding affinity of these compounds to specific target proteins, elucidating their potential mechanisms of action in therapeutic applications .
  • Apoptotic Activity : Flow cytometry analysis indicated that certain derivatives induced apoptosis in cancer cells, suggesting their role as potential chemotherapeutic agents .

Q & A

[Basic] What are the common synthetic routes for Naphthalen-1-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone?

The synthesis typically involves sulfonylation of piperazine derivatives followed by coupling with naphthalen-1-yl carbonyl groups. For example:

  • Step 1 : React 2-nitrophenylsulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in DCM) to form the sulfonamide intermediate .
  • Step 2 : Couple the intermediate with naphthalen-1-yl carbonyl chloride using coupling agents like EDCI/HOBt in aprotic solvents (e.g., acetonitrile) .
  • Purification : Column chromatography (EtOAc/hexane gradients) isolates the final product (>95% purity) .

[Basic] Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • FT-IR : Identifies functional groups (C=O at ~1625 cm⁻¹, S=O at ~1350–1150 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns aromatic protons (δ 7.2–8.5 ppm) and confirms piperazine/naphthalene connectivity .
  • HRMS : Validates molecular weight (accuracy within 5 ppm) and isotopic patterns .

[Advanced] How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies:

  • Solvent : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity in sulfonylation .
  • Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
  • Catalyst : Employ K₂CO₃ or TEA to accelerate substitution reactions .
  • Workup : Gradient column chromatography (20:80 EtOAc/hexane) resolves impurities .

[Advanced] What computational methods predict interactions with biological targets?

  • Docking (AutoDock Vina) : Models binding to acetylcholinesterase (AChE) using PDB structures .
  • DFT : Calculates HOMO-LUMO gaps to assess electronic properties and reactivity .
  • MD simulations : Evaluate binding stability over >100 ns trajectories under physiological conditions .

[Advanced] How can contradictions in bioactivity data across studies be resolved?

  • Standardized assays : Follow OECD guidelines for enzyme inhibition studies (fixed substrate concentrations) .
  • Triplicate testing : Report IC₅₀ values as mean ± SEM to ensure reproducibility .
  • SAR analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) to isolate activity drivers .

[Advanced] What role does the 2-nitrophenylsulfonyl group play in bioactivity?

  • Electron withdrawal : Stabilizes transition states in enzyme inhibition (e.g., AChE) .
  • Hydrogen bonding : Sulfonyl oxygens interact with catalytic residues (e.g., Ser203 in AChE) .
  • Metabolic stability : Reduces oxidative degradation compared to alkylsulfonyl analogs .

[Basic] Which crystallography tools are recommended for structural determination?

  • SHELX programs : SHELXL refines high-resolution or twinned data; SHELXS solves initial phases .
  • Visualization : Olex2 or WinGX interfaces validate bond lengths/angles .

[Advanced] How do in vitro and in vivo activity profiles differ, and how can this be addressed?

  • Bioavailability : Poor absorption due to high logP can be mitigated via prodrug design (e.g., ester derivatives) .
  • Metabolism : Plasma stability assays identify vulnerable groups (e.g., esterases) .
  • BBB penetration : PAMPA models predict CNS access for neuroactive compounds .

[Advanced] What strategies improve pharmacokinetic properties such as oral bioavailability?

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyethylpiperazine) .
  • Metabolic blocking : Fluorine substitution reduces CYP450-mediated oxidation .
  • Salt formation : Hydrochloride salts enhance aqueous solubility .

[Basic] How should purity issues be addressed during synthesis?

  • Chromatography : Silica gel columns (EtOAc/hexane gradients) remove unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
  • Analytical HPLC : C18 columns (ACN/water + 0.1% TFA) monitor purity at 254 nm .

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